Linker Structural Complexity: Piperidine-Azetidine Core vs. Linear PEG Chains
Unlike widely used VHL ligand-linker conjugates that employ linear PEG or alkyl chains, Conjugate 46 features a rigidified linker composed of piperidine and azetidine heterocycles, terminated with a tert-butyl ester [1]. This structural differentiation is quantifiable via computed molecular descriptors: Conjugate 46 exhibits a Complexity score of 1290 and 18 rotatable bonds, whereas the simpler (S,R,S)-AHPC-PEG4-NH2 (VHL Ligand-Linker Conjugate 4) has a lower Complexity of 799 and 12 rotatable bonds . The increased rigidity and heteroatom content of Conjugate 46 directly impact the conformational landscape of the assembled PROTAC, potentially influencing ternary complex geometry and degradation efficiency [2].
| Evidence Dimension | Molecular Complexity and Rotatable Bond Count |
|---|---|
| Target Compound Data | Complexity: 1290; Rotatable Bonds: 18 |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG4-NH2: Complexity: 799; Rotatable Bonds: 12 |
| Quantified Difference | Complexity: +491 (61% higher); Rotatable Bonds: +6 (50% higher) |
| Conditions | Computed molecular properties from PubChem (release 2021.10.14) |
Why This Matters
Higher molecular complexity and reduced rotational freedom can impart distinct conformational preferences to the final PROTAC, offering a differentiated scaffold for optimizing ternary complex formation and degradation potency in challenging target systems.
- [1] PubChem. E3 ligase Ligand-Linker Conjugate 46. Compound Summary. CID 170836071. View Source
- [2] Bond AG, Craigon C, Chan KH, et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett. 2024;104:129653. View Source
